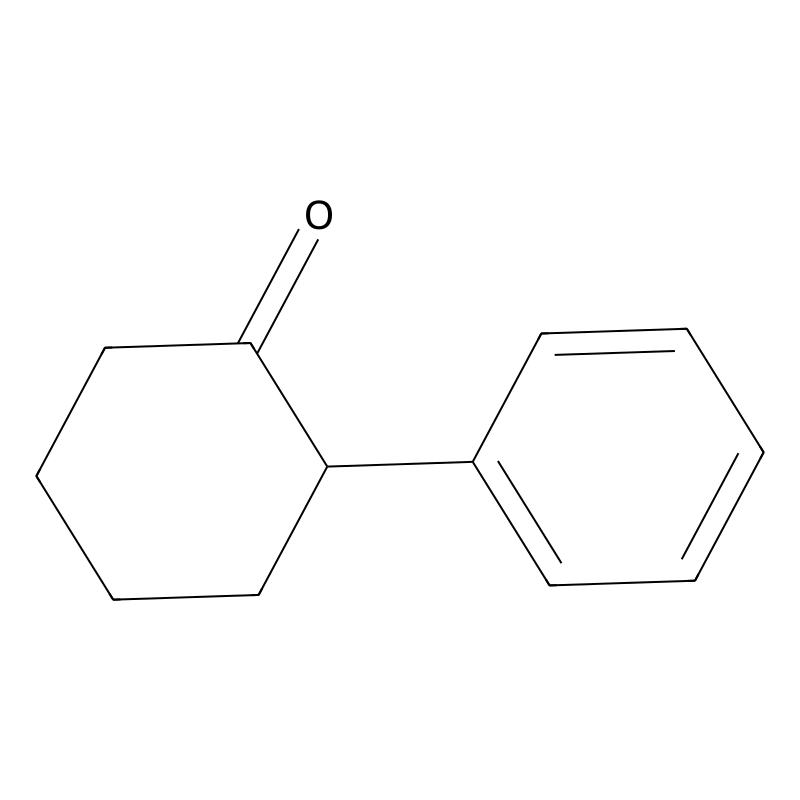

2-Phenylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Pharmaceuticals and Fine Chemicals:

-PCH can be a starting material for the synthesis of various pharmaceuticals and fine chemicals. For instance, it can be converted to 6-oxo-6-phenyl-hexanoic acid, a key intermediate in the production of certain antibiotics and anti-inflammatory drugs [1].

Source

[1] You can find information on the use of 2-PCH for production of 6-oxo-6-phenyl-hexanoic acid in product descriptions from chemical suppliers like Fisher Scientific

Substrate for Catalyst Development:

-PCH's chemical structure makes it a suitable substrate for researchers developing new catalysts. Studies have explored its use in reactions like dynamic kinetic resolution, where scientists aim to obtain one enantiomer (mirror image) of a chiral molecule more efficiently [2]. By investigating how 2-PCH reacts with different catalysts, researchers can develop methods for synthesizing other chiral compounds with higher selectivity.

Source

[2] A research paper on ResearchGate discusses the use of 2-PCH in dynamic kinetic resolution:

2-Phenylcyclohexanone is an organic compound characterized by the molecular formula CHO. It is classified as a ketone, specifically a derivative of cyclohexanone, where a phenyl group is attached to the second carbon of the cyclohexanone ring. This compound is notable for its distinct aromatic properties and serves as an important intermediate in organic synthesis, particularly in the manufacture of various chemical substances and pharmaceuticals .

2-Phenylcyclohexanone is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also a suspected endocrine disruptor []. Always handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood in a well-ventilated area [].

Data:

- Oxidation: The compound can be oxidized to form its oxime derivative.

- Reduction: Reduction processes yield 2-phenylcyclohexanol.

- Substitution: It can undergo nitration, resulting in the formation of 2-(4'-nitrophenyl)cyclohexanone.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and a mixture of concentrated nitric acid and sulfuric acid for nitration .

Several methods are available for synthesizing 2-phenylcyclohexanone:

- Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide (a Grignard reagent), followed by acid hydrolysis.

- Friedel-Crafts Acylation: Benzene is acylated with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.

- Catalytic Hydrogenation: Industrially, it can be produced through the catalytic hydrogenation of phenylcyclohexene or the oxidation of 2-phenylcyclohexanol .

2-Phenylcyclohexanone has diverse applications across various fields:

- Organic Synthesis: It acts as an intermediate in synthesizing numerous organic compounds.

- Pharmaceuticals: The compound is utilized in developing therapeutic agents and drug formulations.

- Fragrance and Flavor Industry: It is employed in producing fragrances and flavors due to its aromatic properties .

Research into the interactions of 2-phenylcyclohexanone often focuses on its reactivity with nucleophiles. The compound's carbonyl group can react with nitrogen-containing compounds, leading to the formation of new chemical bonds. These interactions are significant in both synthetic chemistry and potential biological applications. Additionally, environmental factors such as temperature and pH can influence its stability and reactivity .

Several compounds share structural similarities with 2-phenylcyclohexanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chlorocyclohexanone | Chlorine substituent on cyclohexanone | Different reactivity due to chlorine presence |

| 4-Phenylcyclohexanone | Phenyl group at position four | Varying steric effects compared to 2-position |

| 1,4-Cyclohexanedione monoethylene acetal | Dione structure | More reactive due to two carbonyl groups |

| 4-(Hydroxymethyl)cyclohexanone | Hydroxymethyl substituent | Hydroxyl group introduces different reactivity |

| 1-(Chloromethyl)-4-(trifluoromethoxy)benzene | Chloromethyl and trifluoromethoxy groups | Unique electronic properties due to trifluoromethyl group |

Uniqueness: The presence of the phenyl group at the second position distinguishes 2-phenylcyclohexanone from other cyclohexanone derivatives, imparting unique chemical properties and reactivity that make it valuable in organic synthesis and industrial applications .